4-(Dimethylamino)-6-methyl-3-nitropyridin-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 197.19 g/mol. This compound is classified as a nitropyridine derivative, which is significant in various chemical synthesis and biological applications. It is recognized for its structural features, including a nitro group and a dimethylamino substituent, contributing to its reactivity and potential uses in medicinal chemistry.
The synthesis of 4-(dimethylamino)-6-methyl-3-nitropyridin-2(1H)-one can be achieved through several methods, primarily involving the nitration of pyridine derivatives. A common approach involves:
The nitration process typically requires careful control of temperature and reaction time to ensure selective substitution at the desired position on the pyridine ring. The use of phase transfer catalysts can enhance yields and selectivity during these reactions .
4-(Dimethylamino)-6-methyl-3-nitropyridin-2(1H)-one features a six-membered pyridine ring with three substituents:
The compound's structural data can be represented as follows:
CN(C)C1=C(C(=O)N=C(C=C1)[N+](=O)[O-])C
QZVQZVYBMGGJCR-UHFFFAOYSA-N
4-(Dimethylamino)-6-methyl-3-nitropyridin-2(1H)-one participates in various chemical reactions typical of nitropyridine derivatives:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for 4-(dimethylamino)-6-methyl-3-nitropyridin-2(1H)-one primarily revolves around its interactions with biological targets:
The stability and reactivity profiles are critical for applications in drug design and synthesis processes.
4-(Dimethylamino)-6-methyl-3-nitropyridin-2(1H)-one finds applications in various fields:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its importance in ongoing research efforts across multiple scientific disciplines.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0